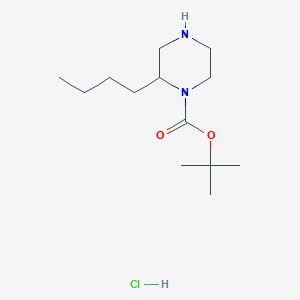

1-Boc-2-Butylpiperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-2-butylpiperazine hydrochloride chemical properties and structure

An In-depth Technical Guide to 1-Boc-2-butylpiperazine hydrochloride: Structure, Properties, and Synthetic Applications

Introduction

The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow it to interact with a wide range of biological targets.[3] However, the symmetric nature of piperazine presents a challenge for chemists: the need for selective functionalization at one nitrogen atom while leaving the other free for further elaboration.

This challenge is elegantly overcome through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed. The introduction of a Boc group on one nitrogen atom effectively masks its nucleophilicity, thereby enabling precise, regioselective modification of the second nitrogen.[4][5] This guide focuses on a specific and highly valuable derivative, This compound . The presence of a butyl group at the C-2 position introduces chirality and increased lipophilicity, offering medicinal chemists a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic profiles in drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its structure, properties, synthesis, and strategic applications.

Part 1: Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups, each contributing to its overall reactivity and utility.

Key Structural Features:

-

Piperazine Core: A six-membered heterocyclic ring providing a robust and conformationally defined scaffold.

-

C-2 Butyl Substituent: An alkyl chain that introduces a chiral center and enhances lipophilicity, which can be critical for improving membrane permeability and van der Waals interactions with biological targets.

-

N-1 Boc Protecting Group: A tert-butoxycarbonyl group that deactivates the N-1 nitrogen, preventing its participation in reactions and directing functionalization to the N-4 position.[4]

-

N-4 Hydrochloride Salt: The unprotected N-4 nitrogen is basic and exists as a hydrochloride salt. This feature enhances the compound's stability and solubility in polar solvents, simplifying handling and its use in aqueous reaction media.

Physicochemical Data

The core properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1179359-55-7 | [6] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [6] |

| Molecular Weight | 278.82 g/mol | [6] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[7] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in water, methanol, and other polar solvents | Inferred from hydrochloride salt nature |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C) | Inferred from related compounds[7] |

Part 2: The Chemistry of the Boc-Protected Piperazine Scaffold

Understanding the causality behind the use of the Boc group is fundamental to leveraging this reagent effectively in multi-step synthesis.

The Strategic Role of the Boc Group

The primary function of the Boc group is to achieve selective mono-functionalization of the piperazine ring. Without it, reacting piperazine with an electrophile would result in a difficult-to-separate mixture of mono- and di-substituted products, as well as the starting material.

-

Causality of Protection: The Boc group is an electron-withdrawing carbamate that significantly reduces the nucleophilicity and basicity of the nitrogen to which it is attached. This electronic deactivation ensures that during a subsequent reaction, such as an alkylation or acylation, the chemical modification occurs exclusively at the unprotected, nucleophilic N-4 nitrogen. This control is the cornerstone of its utility in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[4]

Deprotection Strategy: Releasing the N-1 Amine

The Boc group is prized for its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being readily removable under acidic conditions.[4] This orthogonality is key to its strategic deployment in a synthetic route.

Experimental Protocol: Acidic Cleavage of the Boc Group This protocol describes the deprotection of the N-1 amine, which is a critical step to enable further functionalization at that position after the N-4 position has been modified.

-

Dissolution: Dissolve 1-Boc-protected piperazine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

-

A 4M solution of hydrogen chloride (HCl) in dioxane.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product is the dihydrochloride salt of the piperazine. To obtain the free amine, dissolve the residue in water, basify to pH >11 with a strong base (e.g., solid KOH or NaOH solution), and extract with an organic solvent (e.g., ethyl acetate or DCM).[8]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected piperazine.[8]

-

Part 3: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into its quality and potential impurities. A logical synthetic approach involves the preparation of 2-butylpiperazine followed by a regioselective mono-Boc protection.

Illustrative Synthetic Workflow

The following diagram outlines a plausible and efficient pathway for the synthesis and subsequent deprotection of the target compound.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. BOC-PIPERAZINE HYDROCHLORIDE | 76535-74-5 [chemicalbook.com]

- 8. jgtps.com [jgtps.com]

A Technical Guide to 1-Boc-2-butylpiperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Boc-2-butylpiperazine hydrochloride, a valuable heterocyclic building block in modern medicinal chemistry. As a senior application scientist, this document synthesizes established chemical principles and field-proven insights to offer a comprehensive resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a cornerstone of contemporary pharmacology, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. Its unique physicochemical properties—including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility—make it a highly desirable component in the design of novel drugs. The introduction of substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a chiral, mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, enabling selective functionalization at the N4 nitrogen. The butyl group at the C2 position introduces chirality and lipophilicity, providing a vector for exploring new chemical space and optimizing interactions with biological targets. This guide will detail the chemical properties, a plausible synthetic route, analytical characterization, and the potential applications of this versatile building block.

Chemical Properties and Data

A precise understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride | N/A |

| CAS Number | 1179359-55-7 | [1] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [1] |

| Molecular Weight | 278.82 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Solubility | Expected to be soluble in water, methanol, and other polar solvents | N/A |

Synthesis and Purification: A Representative Protocol

Overview of the Synthetic Strategy

The proposed synthesis commences with a commercially available α-amino acid, which serves as the chiral precursor for the C2-substituted piperazine ring. The key transformations involve reductive amination to introduce the second nitrogen atom, followed by cyclization and protection steps.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Dipeptide Precursor via Reductive Amination

-

Rationale: This initial step establishes the carbon-nitrogen backbone of the target molecule. L-Norvaline is chosen as the chiral starting material to introduce the butyl group at the future C2 position of the piperazine ring. Reductive amination with a protected aminoacetaldehyde is a reliable method for forming the secondary amine linkage.

-

Procedure:

-

To a stirred solution of L-norvaline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Cbz-aminoacetaldehyde (1.1 eq).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of this mild reducing agent is crucial to prevent over-reduction and is compatible with a wide range of functional groups.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide precursor.

-

Step 2: N-Boc Protection

-

Rationale: The introduction of the Boc protecting group on the newly formed secondary amine is essential for directing the subsequent cyclization and for providing a stable, selectively deprotectable handle for future synthetic modifications.

-

Procedure:

-

Dissolve the crude dipeptide precursor from Step 1 in a solvent mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate or triethylamine (2.0 eq).

-

Stir the mixture vigorously at room temperature for 4-12 hours.

-

Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected dipeptide.

-

Step 3: Reductive Cyclization to form 1-Boc-2-butylpiperazine

-

Rationale: This key step involves the removal of the Cbz protecting group under hydrogenolysis conditions, which is followed by a spontaneous intramolecular cyclization to form the piperazine ring. Palladium on carbon is a standard and effective catalyst for this transformation.

-

Procedure:

-

Dissolve the Boc-protected dipeptide from Step 2 in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-Boc-2-butylpiperazine. Purification can be achieved by flash column chromatography on silica gel.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Conversion of the free base to its hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, making it more suitable for storage and subsequent use.

-

Procedure:

-

Dissolve the purified 1-Boc-2-butylpiperazine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

-

Analytical Characterization (Theoretical)

As experimental data for this compound is not publicly available, this section provides an expert prediction of the expected analytical data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the piperazine ring protons (a series of complex multiplets), and a sharp singlet for the nine protons of the Boc group. The chemical shifts of the piperazine protons would be influenced by the presence of the butyl and Boc substituents.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the butyl group, the piperazine ring, and the Boc group (the quaternary carbon and the methyl carbons).

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 243.21.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of the Boc-protected nitrogen at N1 and the free secondary amine at N4 allows for a variety of synthetic manipulations.

References

Synthesis pathways for 1-Boc-2-butylpiperazine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Boc-2-butylpiperazine Hydrochloride

Abstract

This compound is a valuable substituted piperazine intermediate in medicinal chemistry, combining the versatile N-Boc protecting group with a C-2 alkyl substituent that can influence steric and electronic properties for molecular recognition. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, intended for researchers and drug development professionals. We will explore three core pathways: the direct C-H functionalization of N-Boc-piperazine, the cyclization of acyclic precursors, and the modification of a pre-functionalized piperazine core. Each section delves into the underlying chemical principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices. The guide emphasizes practical application, scalability, and analytical validation, supported by authoritative references and process-flow visualizations.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence is due to several factors: the two nitrogen atoms can be functionalized to modulate solubility and basicity, and the ring itself acts as a conformationally restricted linker to orient pharmacophoric groups in three-dimensional space.[2]

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its stability under a broad range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl), makes it ideal for multi-step syntheses.[3][4] In the context of piperazine, the mono-protection strategy, yielding 1-Boc-piperazine, is crucial. It differentiates the two nitrogen atoms, allowing for selective functionalization at the unprotected N-4 position while the N-1 position remains masked.[5][6][7]

Significance of C-2 Alkyl Substitution

While N-alkylation of piperazine is common, substitution directly on the carbon backbone of the ring, particularly at the C-2 position, offers a more refined method for tuning a molecule's properties. A C-2 substituent, such as the butyl group in the target molecule, introduces a chiral center and provides a steric handle that can significantly impact binding affinity and selectivity for a biological target. The synthesis of such asymmetrically substituted piperazines presents a unique set of challenges, primarily centered on achieving regioselectivity and, if required, stereocontrol.[8]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several distinct strategic directions. The primary challenge lies in the regioselective introduction of the butyl group at the C-2 position adjacent to the Boc-protected nitrogen.

-

Pathway I: Direct C-H Functionalization: This is the most direct route, involving the selective activation of the C-H bond at the C-2 position of readily available 1-Boc-piperazine, followed by alkylation.

-

Pathway II: Ring Cyclization: This strategy involves constructing the piperazine ring from an acyclic precursor that already contains the required butyl substituent and 1,4-diamine functionality.

-

Pathway III: Functional Group Interconversion: This approach begins with a piperazine ring that is already functionalized at the C-2 position (e.g., with a carboxylic acid), which is then converted into the target butyl group through a series of standard transformations.

Pathway I: Direct C-H Functionalization via α-Lithiation

This pathway is arguably the most efficient for accessing C-2 substituted piperazines from simple starting materials. The electron-withdrawing nature of the carbamate (Boc group) acidifies the adjacent C-H protons, enabling regioselective deprotonation.[9]

Principle and Mechanistic Insight

The core of this method is the directed ortho-metalation (DoM) concept, applied here to a C-H bond alpha to a nitrogen. Treatment of N-Boc-piperazine with a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures (typically -78 °C) results in the formation of a 2-lithio-piperazine species.[10] This organolithium intermediate is a potent nucleophile that can be trapped with a suitable electrophile, such as an alkyl halide, to form the C-C bond. The use of a coordinating solvent like tetrahydrofuran (THF) is critical for stabilizing the lithiated intermediate.

Detailed Experimental Protocol

Materials:

-

N-Boc-piperazine

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.3-1.4 M)

-

1-Iodobutane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add N-Boc-piperazine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.1-0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.3 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the resulting solution at -78 °C for 1-2 hours.[9]

-

Alkylation: Add 1-iodobutane (1.5-2.0 eq.) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to room temperature over 1-2 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Work-up: Add water and adjust the pH to >10 with 20% NaOH solution. Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield 1-Boc-2-butylpiperazine as a clear oil or low-melting solid.

Causality and Optimization

-

Choice of Base: s-BuLi is preferred over n-BuLi as it is less nucleophilic and more basic, reducing the risk of competitive addition to the carbamate carbonyl.

-

Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the lithiated intermediate and side reactions.

-

Electrophile: Alkyl iodides are more reactive than bromides or chlorides, leading to higher yields in the trapping step.

Pathway II: Cyclization of Acyclic Precursors

This strategy builds the piperazine ring from a linear precursor, offering excellent control over the placement of the butyl substituent. A common approach involves the double reductive amination of a dicarbonyl compound or the intramolecular cyclization of a suitably protected diamine.[11][12]

Principle: Reductive Amination Approach

This method starts from an N-protected amino acid, such as N-Boc-norvaline (which contains the butyl side chain). The amino acid is converted into a β-keto ester. Subsequent reductive amination with an ammonia source and a reducing agent forms a diamine, which is then protected and cyclized to form the piperazine ring.[12]

Detailed Experimental Protocol (Conceptual Outline)

-

β-Keto Ester Synthesis: Convert N-Boc-(S)-norvaline into the corresponding β-keto ester via Masamune condensation or a similar method.[12]

-

Reductive Amination: React the β-keto ester with ammonium acetate and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to generate a 1,4-diamine precursor.[12]

-

Orthogonal Protection: Protect the newly formed primary amine with a group orthogonal to Boc, such as a nosyl (Ns) group. This is crucial for directing the subsequent cyclization.

-

Activation and Cyclization: Convert the ester into a leaving group (e.g., via reduction to an alcohol followed by tosylation) and induce intramolecular cyclization under basic conditions to form the N-Boc, N'-Ns protected 2-butylpiperazine.

-

Deprotection: Selectively remove the nosyl group to free the N-4 position.

Table 1: Comparison of Key Steps in Pathway II

| Step | Reagents & Conditions | Purpose | Key Consideration |

| 1. β-Keto Ester Formation | N-Boc-norvaline, Meldrum's acid, DCC/DMAP | Creates the electrophilic carbonyl for amination. | Avoid racemization. |

| 2. Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | Forms the second amine, creating the diamine backbone. | NaBH₃CN is toxic; handle with care. |

| 3. N-Nosylation | 2-NsCl, Et₃N, CH₂Cl₂ | Protects the second amine to prevent side reactions. | Ensure complete protection before cyclization. |

| 4. Intramolecular Cyclization | 1. LiAlH₄; 2. TsCl, pyridine; 3. K₂CO₃ | Forms the six-membered piperazine ring. | Two-step process (reduction-activation) is reliable. |

This pathway is more laborious but is highly valuable for producing enantiomerically pure 2-substituted piperazines, as the stereocenter is derived from a chiral amino acid.[13]

Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to synthesize the free base (1-Boc-2-butylpiperazine), the final step is the formation of the hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.

Protocol for Salt Formation

-

Dissolution: Dissolve the purified 1-Boc-2-butylpiperazine free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in the chosen solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in dioxane) dropwise with stirring. Typically, 1.05 to 1.1 equivalents of HCl are used.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any excess acid or unreacted free base.

-

Drying: Dry the resulting white solid under high vacuum to obtain the final this compound.

Purification and Characterization

Validation of the final product's identity and purity is essential.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying the free base intermediate. The hydrochloride salt is typically purified by recrystallization or by washing the precipitate thoroughly.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure, showing characteristic peaks for the Boc group (~1.4 ppm, 9H), the butyl chain, and the piperazine ring protons.

-

Mass Spectrometry (MS): Determines the molecular weight, confirming the correct mass for the protonated molecule [M+H]⁺.

-

Melting Point (m.p.): A sharp melting point for the hydrochloride salt is an indicator of high purity.

-

Table 2: Expected Analytical Data

| Technique | Expected Result for 1-Boc-2-butylpiperazine |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 (m), ~2.6-3.0 (m), ~1.45 (s, 9H), ~1.2-1.6 (m, 6H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155 (C=O), ~80 (C(CH₃)₃), signals for piperazine and butyl carbons, ~28.5 ((CH₃)₃), ~14 (CH₃ of butyl) |

| HRMS (ESI) | Calculated m/z for C₁₃H₂₇N₂O₂ [M+H]⁺, found value should be within ±5 ppm. |

Comparative Analysis and Conclusion

The optimal synthetic pathway depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical purity.

Table 3: Pathway Comparison

| Feature | Pathway I (Lithiation) | Pathway II (Cyclization) |

| Overall Yield | Good to Excellent | Moderate |

| Scalability | Good; requires cryogenic conditions | Moderate; multiple steps |

| Stereocontrol | Produces racemate unless a chiral ligand is used[10] | Excellent; derived from chiral starting material |

| Starting Materials | Inexpensive (N-Boc-piperazine) | More expensive (chiral amino acids) |

| Simplicity | High (few steps) | Low (multi-step sequence) |

References

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. mdpi.com [mdpi.com]

- 13. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical characteristics of 1-Boc-2-butylpiperazine HCl

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride (1-Boc-2-butylpiperazine HCl)

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride, a key intermediate in modern medicinal chemistry. Piperazine derivatives are foundational scaffolds in drug design, valued for their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions.[1] The strategic placement of a butyl group at the C-2 position and the orthogonal tert-butoxycarbonyl (Boc) protecting group create a versatile building block for constructing complex molecular architectures.

This document is intended for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, provides authoritative protocols for its analytical characterization, discusses its chemical stability and reactivity, and outlines a conceptual synthetic pathway. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

1-Boc-2-butylpiperazine HCl is the hydrochloride salt of N-Boc protected 2-butylpiperazine. The Boc group masks the nucleophilicity of the N-1 nitrogen, allowing for selective functionalization at the unprotected N-4 position.[2] The butyl group introduces lipophilicity, while the hydrochloride salt form typically enhances aqueous solubility and improves handling characteristics compared to the free base, which is a liquid.

Structural and Molecular Data

| Property | Data | Source / Method |

| Systematic Name | tert-butyl 2-butylpiperazine-1-carboxylate hydrochloride | IUPAC |

| Synonyms | 1-Boc-2-butylpiperazine HCl | Common |

| CAS Number | 1027511-69-8 (for free base) | |

| Molecular Formula | C₁₃H₂₇ClN₂O₂ | Calculated |

| Molecular Weight | 278.82 g/mol | Calculated |

| Exact Mass | 278.17613 Da | Calculated |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents like hexanes. | Inferred |

Synthesis and Chemical Reactivity

The synthesis of C-2 substituted piperazines is a non-trivial challenge in organic chemistry. Modern methods often rely on the directed functionalization of a pre-formed piperazine ring.[3]

Conceptual Synthetic Workflow

A common and effective strategy involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with an electrophile.[4] This approach provides a direct route to C-2 functionalized products.

References

Spectroscopic Characterization of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Guide

Introduction to 1-Boc-2-butylpiperazine Hydrochloride and the Imperative of Spectroscopic Analysis

This compound is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a butyl group at the C2 position of the piperazine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a valuable building block in medicinal chemistry and pharmaceutical research. The precise arrangement of these functional groups is critical to its reactivity and utility in the synthesis of more complex molecules.

Given the potential for isomeric and side-product formation during synthesis, rigorous spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound. This guide will walk through the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group, the butyl chain, and the piperazine ring. The presence of the hydrochloride salt will influence the chemical shifts of protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~0.9 | Triplet | 3H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.3 | Multiplet | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.5 | Multiplet | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.7 | Multiplet | 2H |

| Piperazine Ring Protons | 2.8 - 4.0 | Multiplets | 7H |

-

Expertise & Experience: The large singlet at approximately 1.4 ppm is a hallmark of the nine equivalent protons of the tert-butyl group in the Boc protecting group. The butyl chain will present as a triplet for the terminal methyl group and a series of multiplets for the methylene groups. The piperazine ring protons will appear as a complex set of multiplets in the 2.8-4.0 ppm region. The exact chemical shifts and multiplicities will be influenced by the chair conformation of the piperazine ring and the stereochemistry at the C2 position. The proton on the nitrogen bearing the hydrochloride will likely be broadened and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Boc (-C(CH₃)₃) | ~28 |

| Boc (-C(CH₃)₃) | ~80 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~14 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~22 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~29 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~35 |

| Piperazine Ring Carbons | 40 - 60 |

-

Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups. The carbonyl carbon of the Boc group is expected around 155 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The methyl carbons of the Boc group are typically found near 28 ppm. The carbons of the butyl chain and the piperazine ring will resonate in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2400-2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Boc Carbonyl) | 1680-1700 | Strong |

| N-H Bend | 1500-1600 | Moderate |

| C-N Stretch | 1000-1200 | Moderate |

-

Trustworthiness: The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a definitive indicator of the Boc protecting group. The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch in an ammonium hydrochloride salt. The aliphatic C-H stretching vibrations from the butyl group and the piperazine ring will appear just below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr press.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method. The spectrum will show the molecular ion of the free base.

-

Molecular Ion: The expected molecular weight of the free base, 1-Boc-2-butylpiperazine, is 242.36 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 243.37.

-

Key Fragmentation Pathways: The Boc group is known to fragment readily. Common fragments would include the loss of the tert-butyl group (m/z 187.16) and the loss of the entire Boc group (m/z 143.15). Fragmentation of the butyl chain and the piperazine ring would lead to other characteristic ions.

Caption: Predicted ESI-MS fragmentation of 1-Boc-2-butylpiperazine.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for verifying its chemical identity and purity. While direct experimental data for this specific compound is not widely published, this guide provides a detailed framework for predicting and interpreting its spectral features based on the well-established principles of spectroscopy and data from analogous structures. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data for researchers in the field of drug discovery and development. By following these guidelines, scientists can confidently characterize this and other novel piperazine derivatives, paving the way for their successful application in the synthesis of new chemical entities.

A Technical Guide to Unlocking the Therapeutic Potential of 2-Substituted Piperazines: Emerging Research Frontiers

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] While traditionally functionalized at its nitrogen positions, substitution at the carbon backbone, particularly at the C2-position, unlocks new dimensions for drug design by introducing chirality, enabling novel vector orientations, and providing new points for target interaction. This technical guide offers researchers and drug development professionals a comprehensive overview of the burgeoning research areas for 2-substituted piperazine compounds. We will delve into the established and emerging therapeutic landscapes, dissect innovative and stereoselective synthetic strategies, and provide a framework for rational drug design and lead optimization. This document aims to serve as a roadmap for harnessing the full potential of this versatile scaffold to address complex therapeutic challenges.

Chapter 1: The 2-Substituted Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction to the Piperazine Moiety: Beyond a Simple Linker

The six-membered piperazine heterocycle is the third most common nitrogen-containing ring system found in drug discovery.[1] Its enduring popularity stems from the unique physicochemical properties conferred by its two opposing nitrogen atoms. These nitrogen centers can serve as hydrogen bond donors or acceptors and can be protonated at physiological pH, which often improves aqueous solubility, bioavailability, and overall pharmacokinetic profiles of drug candidates.[1][2] This has led to its incorporation into blockbuster drugs targeting a wide array of therapeutic areas, from oncology (e.g., Imatinib) to CNS disorders (e.g., Olanzapine) and viral infections.[1][3]

The Strategic Importance of C2-Substitution

Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% of them bearing substituents only at the nitrogen atoms.[1] This is largely due to the synthetic accessibility of N-arylation and N-alkylation reactions. However, focusing solely on N-substitution neglects the vast chemical space that can be explored through C-H functionalization. Substitution at the C2-position is particularly transformative for several reasons:

-

Introduction of Chirality: A substituent at the C2-position creates a stereocenter, allowing for the development of enantiomerically pure compounds. This is critical for improving potency and reducing off-target effects by optimizing interactions with chiral biological targets like enzymes and receptors.

-

Novel Interaction Vectors: A C2-substituent projects into a different spatial region compared to N-substituents, enabling the molecule to engage with new or different pockets within a target's binding site.

-

Scaffold Rigidity and Conformation: The substituent can influence the preferred chair conformation of the piperazine ring, locking it into a more bioactive shape and reducing the entropic penalty upon binding.

Physicochemical and Pharmacokinetic Advantages

The piperazine core is a powerful tool for modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The two nitrogen atoms provide a high polar surface area and can be tuned to achieve a pKa that ensures good solubility and permeability.[2][4] This balance is crucial for oral bioavailability. Furthermore, the piperazine ring is generally metabolically stable, making it an attractive scaffold for designing long-acting therapeutic agents.

Chapter 2: The Therapeutic Landscape: From Established Applications to Novel Frontiers

The versatility of the piperazine scaffold is reflected in its broad spectrum of biological activities.[5][6] While 2-substituted analogs are still an emerging class, they hold immense promise for refining existing therapies and pioneering new ones.

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history in CNS drug development, acting as antipsychotics, antidepressants, and anxiolytics.[3][7] The mechanism often involves modulating monoamine neurochemical pathways.[3]

-

Potential Research Area: The development of C2-substituted piperazines can lead to highly selective ligands for specific dopamine (D₂) or serotonin (5-HT₂ₐ) receptor subtypes. The chirality introduced at C2 can be exploited to differentiate between closely related receptors, potentially leading to drugs with improved efficacy and fewer side effects like extrapyramidal symptoms.

Oncology

In oncology, piperazine-containing drugs like Imatinib have revolutionized cancer treatment. The scaffold is known to be a key building block for molecules that inhibit the cell cycle, curb angiogenesis, and interact with DNA.[8]

-

Potential Research Area: C2-substituted piperazines can be designed as novel kinase inhibitors. The C2-substituent can be tailored to probe unique sub-pockets of the ATP-binding site, potentially overcoming resistance mutations that affect current N-substituted piperazine drugs. There is also significant potential in designing C2-functionalized piperazines that induce apoptosis or cell cycle arrest in cancer cells.[2]

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperazine derivatives have shown promise as antibacterial and antifungal agents.[9]

-

Potential Research Area: Structure-activity relationship (SAR) studies have shown that incorporating specific groups on the piperazine ring can enhance antimicrobial activity. Research into C2-substituted analogs could lead to compounds that disrupt bacterial cell wall synthesis or inhibit essential microbial enzymes with novel mechanisms of action, making them effective against multi-drug resistant (MDR) pathogens.

Emerging Research Area: Modulators of Challenging Targets

-

GPCRs and Ion Channels: The unique 3D shape of C2-substituted piperazines makes them ideal candidates for targeting complex membrane proteins. For example, piperazine derivatives have been developed as CCR5 antagonists for the treatment of HIV.[10] Further exploration in this area could yield modulators for other "difficult-to-drug" GPCRs.

-

Sigma Receptors: Certain piperazine derivatives show high affinity for sigma receptors (σ₁R and σ₂R), which are implicated in pain and neurological disorders.[11] The substitution pattern on the piperazine ring critically influences selectivity between σ₁R and σ₂R, highlighting a clear opportunity for C2-functionalized analogs to achieve highly selective modulation.[11]

Underexplored Avenue: Radioprotective Agents

Recent studies have identified novel piperazine derivatives as promising radiation countermeasures, offering superior safety profiles and effectiveness compared to existing agents like amifostine.[12]

-

Potential Research Area: The development of C2-substituted 1-(2-hydroxyethyl)piperazine derivatives is a nascent but highly promising field. The goal is to optimize compounds that mitigate DNA damage from ionizing radiation while exhibiting minimal cytotoxicity, addressing a critical need in both oncology and nuclear preparedness.[12]

Chapter 3: Innovative Synthetic Strategies for C2-Functionalization

The primary challenge in exploring C2-substituted piperazines has been synthetic accessibility. However, recent advances in synthetic organic chemistry have provided powerful new tools to overcome this hurdle.

Asymmetric Synthesis from Chiral Precursors

One of the most reliable methods to produce enantiomerically pure 2-substituted piperazines is to start from readily available chiral building blocks, such as α-amino acids.[13] This approach embeds the desired stereochemistry at the outset of the synthesis.

This protocol describes a key transformation using an aza-Michael addition.

-

Step 1: Preparation of the Diamine: Start with a protected α-amino acid (e.g., N-Boc-Alanine). Reduce the carboxylic acid to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.

-

Step 2: Activation of the Alcohol: Convert the primary alcohol to a good leaving group, for instance, by mesylation or tosylation.

-

Step 3: Azide Displacement: Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the corresponding azide.

-

Step 4: Reduction and Protection: Reduce the azide to the primary amine (e.g., via hydrogenation with Pd/C) and protect it with an orthogonal protecting group (e.g., Cbz or Fmoc) to yield a bis-protected 1,2-diamine.

-

Step 5: Aza-Michael Addition: In a separate flask, generate a vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

-

Step 6: Cyclization: Add the bis-protected chiral diamine from Step 4 to the reaction mixture. The aza-Michael addition followed by intramolecular cyclization yields the orthogonally protected, chiral 2-substituted piperazine.

-

Step 7: Purification: Purify the final product using column chromatography on silica gel.

Direct C-H Functionalization

Directly converting a C-H bond on the piperazine backbone into a C-C or C-N bond is a highly atom-economical and elegant strategy. Photoredox catalysis has emerged as a leading method for this transformation.[1]

The diagram below illustrates a generalized workflow for the direct C-H arylation of an N-protected piperazine using photoredox catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Application of 1-Boc-2-butylpiperazine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of 1-Boc-2-butylpiperazine hydrochloride, a specialized building block for drug discovery and development. Addressed to researchers, scientists, and professionals in medicinal chemistry, this document provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential applications, grounded in the broader context of 2-substituted piperazine chemistry.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores.[1] Substitution on the piperazine core, particularly at the C-2 position, introduces a chiral center and allows for the exploration of new chemical space, which can lead to enhanced target specificity and potency. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring is a key strategic element in the synthesis of asymmetrically substituted piperazines.[2] It deactivates one nitrogen, enabling selective functionalization of the other, and can be readily removed under acidic conditions.[2] this compound represents a valuable, yet specific, building block within this class of compounds.

Commercial Availability and Physicochemical Properties

This compound is a commercially available chemical entity, albeit from a select number of specialized suppliers. Its availability as a hydrochloride salt enhances its stability and handling properties. The free base, 1-Boc-2-butylpiperazine, is also listed by some vendors.

| Compound Name | This compound | 1-Boc-2-butylpiperazine |

| CAS Number | 1179359-55-7[1] | 1027511-69-8[3] |

| Molecular Formula | C₁₃H₂₇ClN₂O₂[1] | C₁₃H₂₆N₂O₂[3] |

| Molecular Weight | 278.82 g/mol [1] | 242.36 g/mol [3] |

| Typical Purity | ≥95%[1] | ≥97%[3] |

| Physical Form | Not explicitly specified | Colorless or yellow liquid[3] |

| Storage | Ambient Storage[4] | Room Temperature[3] |

Table 1: Physicochemical Properties and Commercial Details

Synthetic Strategies for 2-Substituted Piperazines

General Approaches to 2-Substituted Piperazine Synthesis

Two primary strategies for the synthesis of 2-substituted piperazines have been reported:

-

Synthesis from α-Amino Acids: This approach provides a robust method for producing enantiomerically pure 2-substituted piperazines. The synthesis typically involves four steps starting from a chiral α-amino acid, with a key aza-Michael addition reaction.[5]

-

Direct α-Lithiation of N-Boc-Piperazines: This method allows for the direct functionalization of the C-2 position of the piperazine ring. The N-Boc group plays a crucial role in directing the lithiation to the adjacent carbon atom. Subsequent reaction with an electrophile, such as an alkyl halide, introduces the desired substituent.[6]

Plausible Synthetic Workflow for 1-Boc-2-butylpiperazine

A likely synthetic route to 1-Boc-2-butylpiperazine would involve the N-alkylation of a suitable piperazine precursor. A plausible method would be the alkylation of a mono-Boc-protected piperazine at the C-2 position. The following diagram illustrates a conceptual synthetic pathway.

Diagram 1: A plausible synthetic pathway to this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized protocol for the synthesis of 1-Boc-2-butylpiperazine based on the direct α-lithiation strategy. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Step 1: α-Lithiation of 1-Boc-piperazine

-

To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of s-butyllithium (s-BuLi) (1.1 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Alkylation

-

To the solution of the lithiated intermediate at -78 °C, add 1-iodobutane (1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-2-butylpiperazine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified 1-Boc-2-butylpiperazine in anhydrous diethyl ether.

-

Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its utility can be inferred from the well-established role of 2-substituted piperazines in medicinal chemistry. These scaffolds are integral to the development of a wide range of therapeutic agents.[7]

The introduction of a butyl group at the C-2 position offers a lipophilic side chain that can engage in hydrophobic interactions within a target protein's binding pocket. The chirality at this position also allows for stereospecific interactions, which can be crucial for potency and selectivity.

Diagram 2: The role of this compound as a synthetic intermediate.

Potential therapeutic areas where 2-butylpiperazine derivatives could be of interest include:

-

Oncology: As a component of kinase inhibitors.[1]

-

Central Nervous System (CNS) Disorders: As a scaffold for agents targeting neurotransmitter receptors.[4]

-

Infectious Diseases: As a core element in antiviral or antibacterial compounds.

Conclusion

This compound is a specialized chemical building block with significant potential in the synthesis of novel, biologically active molecules. While specific literature on this compound is limited, its commercial availability and the well-understood chemistry of 2-substituted piperazines provide a solid foundation for its use in drug discovery and development. This guide serves as a starting point for researchers looking to incorporate this unique scaffold into their synthetic strategies, paving the way for the exploration of new and potentially impactful therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Boc-2-butyl-piperazine | 1027511-69-8 [sigmaaldrich.com]

- 4. (S)-1-BOc-2-isopropyl-piperazine hcl | 1241725-73-4 [sigmaaldrich.com]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocol: N-Arylation of 1-Boc-2-butylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Arylpiperazines and the Synthetic Challenge

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs targeting a wide range of conditions, from central nervous system disorders to oncology.[1][2] The ability to efficiently and selectively introduce various aryl groups onto the piperazine nitrogen is crucial for generating diverse compound libraries for drug discovery and optimizing lead candidates.[3]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods.[1][4] This reaction offers a broad substrate scope and high functional group tolerance.[1] However, the N-arylation of substrates like 1-Boc-2-butylpiperazine hydrochloride presents specific challenges that require careful consideration and optimization of the reaction protocol. The steric hindrance imposed by the 2-butyl group can significantly impact the reaction kinetics, while the hydrochloride salt form of the starting material necessitates a neutralization step.[5][6]

This document provides a comprehensive guide and a detailed protocol for the successful N-arylation of this compound, focusing on the Buchwald-Hartwig reaction. It explains the causality behind experimental choices and offers insights grounded in established chemical principles to ensure a robust and reproducible procedure.

Key Scientific Considerations

Overcoming Steric Hindrance

The butyl group at the C2 position of the piperazine ring creates significant steric bulk around the reacting secondary amine. This hindrance can slow down key steps in the catalytic cycle, such as the binding of the amine to the palladium center and the final reductive elimination to form the product.[5][7] To overcome this challenge, the choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective for coupling sterically demanding amines.[1][6]

-

Rationale for Ligand Choice: Ligands such as RuPhos and BrettPhos are designed to promote the formation of a monoligated, highly reactive palladium species. This steric bulk facilitates the crucial oxidative addition and reductive elimination steps while disfavoring the formation of unreactive catalyst species. For sterically hindered secondary amines, RuPhos has been shown to be particularly effective as it can accelerate the rate-limiting reductive elimination step.

Handling the Hydrochloride Salt

The starting material, this compound, is an amine salt. The protonated amine is not nucleophilic and will not participate in the coupling reaction. Therefore, it must be neutralized to the free amine. This can be achieved in two ways:

-

Pre-neutralization: The hydrochloride salt can be neutralized in a separate step before the reaction. This involves dissolving the salt in a suitable solvent, adding a base (e.g., NaHCO₃, Na₂CO₃), and extracting the free amine into an organic solvent. While effective, this adds an extra step to the workflow.

-

In-situ Neutralization: A more streamlined approach is to neutralize the salt directly within the reaction vessel. This is accomplished by adding an additional equivalent of the base used for the coupling reaction.[8] For instance, if 1.5 equivalents of base are required for the catalytic cycle, 2.5 equivalents would be used for the hydrochloride salt to ensure both neutralization and catalytic turnover. Weak inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often suitable for this purpose and are compatible with the palladium catalyst system.[9]

Catalytic Cycle and Experimental Workflow

The general mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: General experimental workflow for the N-arylation protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig N-arylation of this compound with an aryl halide. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-bromotoluene, 1.1 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

-

Ligand (e.g., RuPhos, 1.5-3 mol%)

-

Base (e.g., K₃PO₄, 2.5 equiv)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Reaction Stoichiometry and Conditions (Example)

| Component | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |

| 1-Boc-2-butylpiperazine HCl | 278.82 | 1.0 | 279 mg |

| 4-Bromotoluene | 171.04 | 1.1 | 188 mg (125 µL) |

| RuPhos Pd G3 | 786.37 | 0.02 | 15.7 mg |

| K₃PO₄ | 212.27 | 2.5 | 531 mg |

| Anhydrous Toluene | - | - | 5 mL |

| Reaction Temperature | - | - | 100 °C |

| Reaction Time | - | - | 12-24 h (monitor) |

| Expected Yield | - | - | >80% (substrate dependent) |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 3 mol%) at this stage.

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

-

Solvent and Catalyst Addition:

-

Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe (approx. 0.2 M concentration with respect to the limiting reagent).

-

If using a pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), add it to the flask at this point. The use of air-stable precatalysts simplifies handling.

-

-

Reaction:

-

Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture vigorously.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-1-Boc-2-butylpiperazine product.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive catalyst. 2. Insufficient base. 3. Poor ligand choice. | 1. Use an air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is kept under an inert atmosphere. 2. Ensure at least 2.5 equivalents of base are used to both neutralize the HCl salt and facilitate the reaction. 3. For sterically hindered substrates, use bulky ligands like RuPhos or BrettPhos.[5][7] |

| Formation of Byproducts | 1. Hydrodehalogenation of aryl halide. 2. Catalyst decomposition. | 1. This can occur if β-hydride elimination is competitive. Using a less electron-rich ligand might increase the rate of reductive elimination.[5] Ensure the reaction is not overheated. 2. Ensure strict inert atmosphere conditions. High temperatures for prolonged periods can lead to catalyst decomposition. |

| Difficult Purification | Residual palladium or ligand. | Filter the crude reaction mixture through a pad of celite before aqueous workup. If palladium residues persist, treatment with a scavenger resin may be necessary. |

Conclusion

The N-arylation of sterically hindered piperazines like this compound is a challenging but achievable transformation critical to modern drug discovery. By understanding the key roles of steric hindrance and the necessity of amine salt neutralization, researchers can rationally select the appropriate conditions for success. The use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like RuPhos, in conjunction with a sufficient amount of a suitable base, provides a robust and reliable pathway to synthesize these valuable N-arylpiperazine building blocks. This protocol offers a solid foundation that can be further optimized for specific aryl halide coupling partners, empowering chemists to efficiently explore this important chemical space.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1-Boc-2-butylpiperazine hydrochloride in CNS Drug Discovery

Introduction: The Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile template for designing ligands that interact with a multitude of biological targets.[1][2] In the realm of Central Nervous System (CNS) drug discovery, the piperazine moiety is particularly ubiquitous. Its physicochemical properties, including its basicity which allows for the formation of water-soluble salts and its capacity to engage in multiple hydrogen bonding interactions, make it an ideal component for molecules targeting CNS receptors.[2]

Many blockbuster drugs for treating depression, anxiety, psychosis, and other neurological disorders incorporate the piperazine ring.[1][3] This is largely because N-arylpiperazine and related structures have been shown to possess high affinity for key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.[4][5] The two nitrogen atoms of the piperazine core provide convenient handles for synthetic modification, allowing for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective receptor modulation.

The subject of this guide, 1-Boc-2-butylpiperazine hydrochloride, is a chiral building block designed for the synthesis of novel CNS drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen, while the butyl group at the 2-position introduces a lipophilic element that can influence potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this versatile intermediate, complete with detailed experimental protocols for researchers in the field.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is essential for its effective use in drug discovery workflows.

| Property | Value | Notes |

| Chemical Formula | C₁₃H₂₇ClN₂O₂ | As the hydrochloride salt. |

| Molecular Weight | 278.82 g/mol | As the hydrochloride salt. |

| Appearance | Expected to be a white to off-white solid. | Based on similar compounds. |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | The hydrochloride salt form enhances aqueous solubility. |

| Chirality | Contains a stereocenter at the C2 position. | Available as a racemate or as individual (R) and (S) enantiomers. |

Synthesis of 2-Substituted Piperazine Precursors

The introduction of a substituent at the C2 position of the piperazine ring is a key strategic step. While numerous methods exist for piperazine synthesis, direct α-functionalization of a pre-formed N-Boc-piperazine ring is a powerful and increasingly common approach.[6][7]

Representative Synthetic Pathway: α-Lithiation and Alkylation

A plausible and effective method for synthesizing the 2-butylpiperazine core involves the directed lithiation of an N-Boc-N'-benzylpiperazine precursor, followed by quenching with an appropriate electrophile (e.g., butyl iodide). This approach, pioneered by researchers such as O'Brien and coworkers, allows for precise C-H functionalization.[6][8]

Caption: Proposed synthesis of the 1-Boc-2-butylpiperazine intermediate.

Application Protocols: Synthesis of a Candidate CNS Ligand

Once 1-Boc-2-butylpiperazine is obtained, it serves as a versatile intermediate for the synthesis of a library of potential CNS drug candidates. The following protocols detail a representative workflow to synthesize a final N-aryl derivative, a common motif in CNS-active compounds.

Workflow for Synthesis of a Final Compound

Caption: General workflow for elaborating the building block into a final CNS drug candidate.

Protocol 1: N-Arylation of 1-Boc-2-butylpiperazine via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the attachment of various aryl or heteroaryl groups to the free secondary amine of the piperazine. This is a crucial step for introducing moieties known to interact with CNS receptors.

Materials:

-

1-Boc-2-butylpiperazine (1.0 equiv)

-